ethyl 4-[2-amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-1,3-thiazol-5-yl]butanoate
Overview
Description
Ethyl 4-[2-amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-1,3-thiazol-5-yl]butanoate is a useful research compound. Its molecular formula is C13H18N4O3S and its molecular weight is 310.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Thiazoles and Pyrazolopyrimidines : A study synthesized several compounds, including a variant of the ethyl 4-[2-amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-1,3-thiazol-5-yl]butanoate, exploring their chemical properties and potential applications. The compounds were analyzed for their structure and possible reactions (Abdelhamid & Afifi, 2010).
Cyclization Reactions and Enzymatic Activity : Another study focused on synthesizing and reacting this compound variants with various agents to produce new compounds. These compounds demonstrated significant effects on increasing the reactivity of certain enzymes, hinting at their potential in biochemical applications (Abd & Gawaad, 2008).
Key Intermediate in Medicinal Synthesis : this compound or a related compound was synthesized as a key intermediate for Olmesartan, a medication used to treat high blood pressure. The study detailed the synthesis process and the overall yield, providing insight into pharmaceutical applications (Shen, 2007).
Antimicrobial Activities : A study synthesized compounds similar to this compound and tested them for antimicrobial activity. The results indicated some potential in fighting bacterial and fungal pathogens, suggesting the compound's relevance in developing new antimicrobials (Wardkhan et al., 2008).
Regioselective Chlorination and Biotin Synthesis : The compound was used in a regioselective chlorination process, an essential step in synthesizing biotin (vitamin H). This highlights its role in producing complex vitamins and supplements (Zav’yalov et al., 2006).
Properties
IUPAC Name |
ethyl 4-[2-amino-4-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-1,3-thiazol-5-yl]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-3-20-9(18)6-4-5-8-11(16-12(14)21-8)10-7(2)15-13(19)17-10/h3-6H2,1-2H3,(H2,14,16)(H2,15,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKCYKAPMDKFCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=C(N=C(S1)N)C2=C(NC(=O)N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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